molecular formula C7H11N3O B11772285 5-Methoxy-2,6-dimethylpyrimidin-4-amine

5-Methoxy-2,6-dimethylpyrimidin-4-amine

Cat. No.: B11772285
M. Wt: 153.18 g/mol
InChI Key: PJGYZEPWZHLGDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methoxy-2,6-dimethylpyrimidin-4-amine typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 2,6-dimethylpyrimidin-4-amine with methoxy-containing reagents under specific conditions to introduce the methoxy group at the 5-position .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include the use of advanced techniques such as continuous flow reactors and automated synthesis systems to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

5-Methoxy-2,6-dimethylpyrimidin-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halides) for substitution reactions. Reaction conditions such as temperature, solvent, and catalyst are optimized based on the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various substituted pyrimidine derivatives .

Mechanism of Action

The mechanism of action of 5-Methoxy-2,6-dimethylpyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes and receptors involved in various biological processes. For example, it may inhibit dihydrofolate reductase, an enzyme critical for DNA synthesis and cell proliferation . This inhibition can lead to antiproliferative effects, making it a potential candidate for anticancer therapies .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct reactivity and biological activity. The presence of the methoxy group at the 5-position and the amino group at the 4-position allows for unique interactions with biological targets and chemical reagents .

Properties

Molecular Formula

C7H11N3O

Molecular Weight

153.18 g/mol

IUPAC Name

5-methoxy-2,6-dimethylpyrimidin-4-amine

InChI

InChI=1S/C7H11N3O/c1-4-6(11-3)7(8)10-5(2)9-4/h1-3H3,(H2,8,9,10)

InChI Key

PJGYZEPWZHLGDW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NC(=N1)C)N)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.